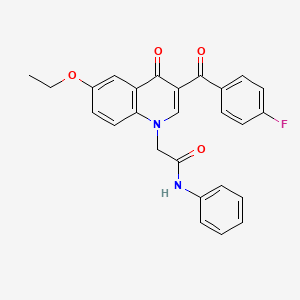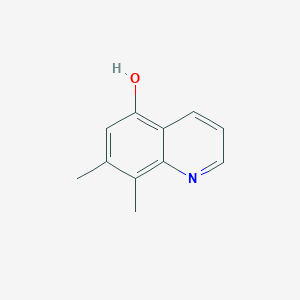
7,8-Dimethylquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
7,8-Dimethylquinolin-5-ol has been found to inhibit the growth of microorganisms by disrupting their cell membrane and DNA synthesis. This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This compound has also been found to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Dimethylquinolin-5-ol has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has limited stability in acidic and basic conditions, which can affect its activity and efficacy.
Orientations Futures
7,8-Dimethylquinolin-5-ol has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples. This compound can also be modified to improve its stability and efficacy for various applications.
In conclusion, this compound (this compound) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and possible future directions. This compound has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. This compound has several potential future directions, including its use as a drug candidate for the treatment of bacterial and viral infections, as well as its use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Méthodes De Synthèse
7,8-Dimethylquinolin-5-ol can be synthesized through various methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer reaction. The Skraup reaction is the most commonly used method for this compound synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of oxidizing agents such as nitrobenzene or arsenic acid.
Applications De Recherche Scientifique
7,8-Dimethylquinolin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug discovery. This compound has also been used as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
Safety and Hazards
Propriétés
IUPAC Name |
7,8-dimethylquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQUPZFCRYAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


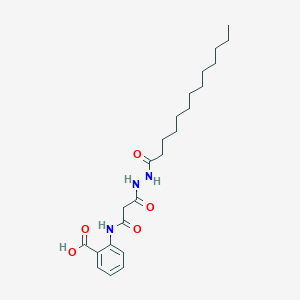
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)
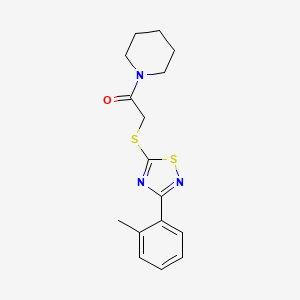
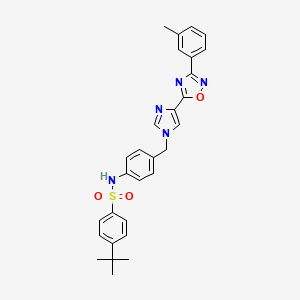


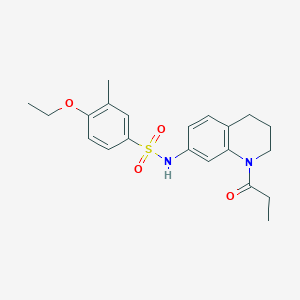

![3-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2854305.png)
![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)
